2,4-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
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Description
2,4-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, also known as DFI, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFI belongs to the class of benzamide derivatives and is known to exhibit potent anti-tumor properties.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of related heterocyclic compounds, such as furan and indole derivatives, involves complex chemical reactions that provide foundational insights into the reactivity and potential applications of 2,4-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide. For instance, the one-pot synthesis strategies for disubstituted benzo[b]furans and indoles highlight the versatility of palladium-catalyzed reactions, underscoring the compound's potential in the synthesis of complex heterocyclic systems with varied pharmacological activities (Yamaguchi et al., 2016).
Biological Activities
Compounds structurally related to 2,4-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide have been explored for their biological activities, including antibacterial, antiurease, and antioxidant properties. This is exemplified by the synthesis and evaluation of 1,2,4-triazole Schiff base and amine derivatives, which revealed significant antiurease and antioxidant activities, indicating potential therapeutic applications (Sokmen et al., 2014).
Molecular Interactions
Understanding the molecular interactions and binding affinities of compounds with biological macromolecules is crucial for drug design. Research on related benzamides and their interaction with enzymes provides insight into the inhibitory mechanisms against specific targets, such as alkaline phosphatase, suggesting a route for the development of novel inhibitors with potential pharmacological benefits (Abbasi et al., 2019).
Synthetic Versatility
The synthetic versatility of compounds featuring furan and indole rings is further highlighted by studies on their transformations and reactivity. This includes the development of novel synthetic methodologies that enable the construction of complex molecular architectures, potentially leading to new materials or pharmaceutical agents (Kawaguchi et al., 2007).
properties
IUPAC Name |
2,4-dichloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O2/c22-15-7-8-16(17(23)12-15)21(26)24-13-19(20-6-3-11-27-20)25-10-9-14-4-1-2-5-18(14)25/h1-8,11-12,19H,9-10,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSFUPYYAOIYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide |
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